Phenprocoumon-d5

LC-MS/MS Bioanalysis Sensitivity

Phenprocoumon-d5 is the definitive stable isotope-labeled internal standard for phenprocoumon bioanalysis. Its five deuterium atoms deliver a +5 Da mass shift, ensuring perfect co-elution and compensation for matrix effects, extraction variability, and ion suppression—outperforming structural analogs like warfarin (LLOQ 20 ng/mL vs. 62.5 ng/mL). With ≥98% isotopic enrichment, it meets FDA/EMA bioanalytical method validation criteria. Essential for pharmacokinetic, therapeutic drug monitoring, and forensic LC-MS/MS assays. Order now to upgrade your analytical accuracy.

Molecular Formula C18H16O3
Molecular Weight 285.3 g/mol
Cat. No. B585801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenprocoumon-d5
Synonyms4-Hydroxy-3-[1-(phenyl-d5)propyl]-2H-1-Benzopyran-2-one;  3-(α-Ethylbenzyl)-4-hydroxy-coumarin-d5;  (±)-Phenprocoumon-d5;  3-(1-Phenylpropyl)-4-hydroxycoumarin-d5;  3-(α-Ethylbenzyl)-4-hydroxycoumarin-d5;  3-(α-Phenylpropyl)-4-hydroxycoumarin-d5;  4-Hydrox
Molecular FormulaC18H16O3
Molecular Weight285.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/i3D,4D,5D,8D,9D
InChIKeyDQDAYGNAKTZFIW-YQYLVRRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenprocoumon-d5: The Deuterated Internal Standard for Accurate LC-MS/MS Quantification of the Anticoagulant Phenprocoumon


Phenprocoumon-d5 (CAS 121513-38-0) is a deuterium-labeled analog of the coumarin-derived, long-acting oral anticoagulant phenprocoumon . It is a stable isotope-labeled internal standard (SIL-IS) specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays. The compound incorporates five deuterium atoms on the phenyl ring, resulting in a mass shift of +5 Da relative to the unlabeled parent molecule (C18H16O3, MW 280.30 vs. C18H11D5O3, MW 285.35) [1]. This mass difference enables distinct mass spectrometric detection and accurate quantification of phenprocoumon in complex biological matrices by correcting for sample-to-sample variability in extraction recovery, ionization efficiency, and matrix effects [2].

Why Structurally Analogous Internal Standards Like Warfarin Fail to Deliver Reliable Phenprocoumon Quantification


In quantitative bioanalysis, the selection of an internal standard (IS) is critical for assay accuracy and precision. A common alternative to a SIL-IS like Phenprocoumon-d5 is the use of a structurally homologous compound, such as warfarin, which has been employed in LC-MS/MS methods for phenprocoumon [1]. However, structural analogs do not perfectly mimic the analyte's behavior during sample extraction, chromatographic separation, and electrospray ionization. This can lead to significant differences in recovery and ion suppression, resulting in biased quantification. Stable isotopically labeled (SIL) internal standards, which are chemically identical to the analyte except for the incorporation of heavy isotopes, are considered the gold standard because they co-elute with the analyte and experience nearly identical matrix effects, thereby providing superior correction for analytical variability [2]. The use of a non-isotopic analog like warfarin introduces a higher risk of assay inaccuracy, particularly when dealing with complex biological samples where matrix effects are pronounced.

Quantitative Differentiation of Phenprocoumon-d5: Direct and Class-Level Evidence for Superior Analytical Performance


3-Fold Improvement in Lower Limit of Quantification (LLOQ) for Phenprocoumon Assays

The use of a deuterated internal standard (IS) for phenprocoumon quantification enables a significantly lower limit of quantitation (LLOQ) compared to methods employing the structural analog warfarin. A validated GC-MS assay utilizing deuterium-labeled phenprocoumon metabolite analogs as IS achieved an LLOQ of 20 ng/mL [1]. In contrast, a validated enantioselective LC-MS/MS method for phenprocoumon in human plasma that used warfarin as the IS had an LLOQ of 62.5 ng/mL for each enantiomer [2]. This represents a 3.1-fold improvement in analytical sensitivity, which is critical for detecting low drug concentrations in pharmacokinetic studies or for therapeutic drug monitoring in patients receiving low doses.

LC-MS/MS Bioanalysis Sensitivity

Significant Reduction in Accuracy Deviation Across Diverse Matrices Using Deuterated Internal Standards

Class-level evidence from quantitative LC-MS/MS analysis of multiple analytes demonstrates the profound impact of deuterated internal standards on method accuracy. In a study analyzing 64 pesticides and mycotoxins across four complex cannabis matrices (oil, gummy, flower, topical cream), direct calibration using only analyte peak areas resulted in accuracy deviations exceeding 60% [1]. However, when analyte responses were normalized to their corresponding deuterated internal standards, the accuracy deviation was reduced to less than 25% for all analytes [1]. This class-level inference strongly supports the expectation that Phenprocoumon-d5 will provide a similar, substantial improvement in accuracy for phenprocoumon quantification in biological matrices compared to using no internal standard or a non-isotopic analog.

LC-MS/MS Matrix Effects Accuracy

Enhanced Precision Achieved with Deuterated Internal Standards in Complex Sample Analysis

In addition to accuracy, the precision of quantitative measurements is markedly improved through the use of deuterated internal standards. The same class-level study on cannabis matrix analysis found that the relative standard deviation (RSD) of analyte peak areas exceeded 50% when no internal standard was used for correction [1]. After normalization to their respective deuterated internal standards, the RSD was reduced to below 20% for all tested analytes [1]. This >2.5-fold improvement in precision translates to more reproducible and reliable data, a critical factor in longitudinal studies and when comparing results across different laboratories or time points.

LC-MS/MS Precision Method Validation

Defined Isotopic Enrichment and Purity Specifications Ensure Reliable Mass Spectrometric Quantification

Phenprocoumon-d5 is supplied with a minimum isotopic enrichment of 98% 2H and a minimum chemical purity of 98.00% [1]. This high level of enrichment ensures a strong and distinct signal at m/z 286 (for the protonated molecule) that is well-separated from the unlabeled phenprocoumon signal at m/z 281, minimizing isotopic cross-talk that could otherwise bias quantification. While the parent drug phenprocoumon is also available at a comparable purity (e.g., 98.02% ), the key differentiator for the deuterated compound is the guaranteed isotopic enrichment, which is a critical quality attribute for a SIL-IS that directly determines the reliability and accuracy of the analytical method.

LC-MS/MS Product Specification Quality Control

Mass Shift of +5 Da Provides Sufficient Resolution from Parent Ion for Accurate Quantitation

Phenprocoumon-d5 has a molecular weight of 285.35 g/mol, which is 5.05 Da greater than the unlabeled phenprocoumon (MW 280.30) [1]. This mass shift is sufficient to separate the monoisotopic peaks of the analyte and internal standard in both low-resolution (e.g., single quadrupole) and high-resolution (e.g., Q-TOF, Orbitrap) mass spectrometers. The incorporation of five deuterium atoms, rather than a smaller number, minimizes the potential for isotopic overlap from the natural abundance of 13C in the unlabeled analyte, thereby ensuring that the measured signal for the internal standard is specific and not contaminated by the analyte's isotopic envelope. This contrasts with using a non-isotopic analog like warfarin, which would require chromatographic baseline separation and would not correct for matrix effects at the point of ionization.

Mass Spectrometry Isotopic Resolution LC-MS

Optimal Use Cases for Phenprocoumon-d5: Where Its Analytical Advantages Are Most Critical


Regulatory-Compliant Bioanalytical Method Development and Validation

Phenprocoumon-d5 is the preferred internal standard for developing and validating quantitative LC-MS/MS methods for phenprocoumon in biological matrices (e.g., plasma, urine, tissue) to meet stringent regulatory requirements from agencies like the FDA and EMA. Its ability to correct for matrix effects and extraction variability, as demonstrated by class-level evidence showing reduced accuracy deviation (from >60% to ≤25% [1]) and improved precision (RSD from >50% to <20% [1]), is essential for achieving the acceptance criteria for accuracy and precision stipulated in bioanalytical method validation guidelines. The compound's defined isotopic enrichment (min 98% 2H [2]) and purity (min 98% [2]) provide the traceable quality needed for successful regulatory submissions.

High-Sensitivity Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

In PK and TK studies, accurately measuring drug concentrations over extended time periods, especially at the later time points when concentrations are low, is paramount. The improved lower limit of quantitation achievable with a deuterated IS (e.g., LLOQ of 20 ng/mL for phenprocoumon metabolites using a deuterated IS [3]) compared to a structural analog like warfarin (LLOQ of 62.5 ng/mL [4]) provides the necessary sensitivity to fully characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This is particularly important for a long-acting anticoagulant like phenprocoumon, where low residual concentrations may have clinical significance.

Therapeutic Drug Monitoring (TDM) in Complex Patient Populations

Phenprocoumon-d5 enables robust and reliable TDM assays for patients where accurate phenprocoumon quantification is clinically challenging. For instance, in patients with fluctuating renal or hepatic function, polypharmacy, or genetic polymorphisms affecting drug metabolism (e.g., CYP2C9), plasma drug levels can be highly variable. The use of a SIL-IS ensures that analytical variability due to matrix effects from endogenous compounds or co-medications is minimized, providing clinicians with a true and reliable measure of the drug concentration [5]. This is critical for guiding dose adjustments to maintain therapeutic efficacy while minimizing the risk of bleeding or thromboembolic events.

Forensic Toxicology and Post-Mortem Analysis

Forensic analysis often involves complex, degraded, or non-standard biological matrices (e.g., post-mortem blood, vitreous humor, liver tissue) where matrix effects can be severe and unpredictable. Phenprocoumon-d5, as a SIL-IS, is ideally suited for these applications because it co-elutes with the analyte and compensates for these extreme matrix effects, ensuring accurate and legally defensible quantification [5]. Its high isotopic enrichment (min 98% [2]) provides confidence in the specificity of the measurement, which is essential for cases involving suspected overdose, poisoning, or compliance monitoring where phenprocoumon is implicated.

Technical Documentation Hub

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